molecular formula C11H20O3 B576744 Pentyl 1-hydroxycyclopentane-1-carboxylate CAS No. 13227-83-3

Pentyl 1-hydroxycyclopentane-1-carboxylate

Katalognummer: B576744
CAS-Nummer: 13227-83-3
Molekulargewicht: 200.278
InChI-Schlüssel: RHBWDHBYFSDQBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentyl 1-hydroxycyclopentane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclopentane ring substituted with a hydroxyl group and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 1-hydroxycyclopentane-1-carboxylate can be achieved through several methods. One common approach involves the esterification of 1-hydroxycyclopentane-1-carboxylic acid with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Another method involves the use of cyclopentanol as a starting material, which is first oxidized to cyclopentanone. The cyclopentanone is then subjected to a Grignard reaction with pentylmagnesium bromide to form the desired ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of efficient separation techniques such as distillation and crystallization is essential to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Pentyl 1-hydroxycyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclopentanone or 1-hydroxycyclopentane-1-carboxylic acid.

    Reduction: Formation of pentyl 1-hydroxycyclopentanol.

    Substitution: Formation of various substituted esters and amides.

Wissenschaftliche Forschungsanwendungen

Pentyl 1-hydroxycyclopentane-1-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Pentyl 1-hydroxycyclopentane-1-carboxylate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors in the body .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentanol: Similar structure but lacks the ester group.

    Cyclopentanone: Similar structure but lacks the hydroxyl and ester groups.

    Pentyl cyclopentane-1-carboxylate: Similar structure but lacks the hydroxyl group.

Uniqueness

Pentyl 1-hydroxycyclopentane-1-carboxylate is unique due to the presence of both a hydroxyl group and an ester group on the cyclopentane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

13227-83-3

Molekularformel

C11H20O3

Molekulargewicht

200.278

IUPAC-Name

pentyl 1-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C11H20O3/c1-2-3-6-9-14-10(12)11(13)7-4-5-8-11/h13H,2-9H2,1H3

InChI-Schlüssel

RHBWDHBYFSDQBH-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C1(CCCC1)O

Synonyme

Cyclopentanecarboxylic acid, 1-hydroxy-, pentyl ester (7CI,8CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.